- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,

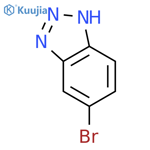

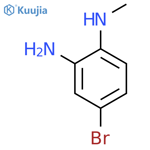

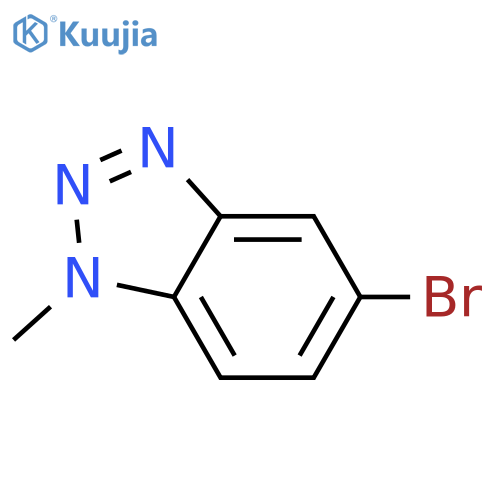

Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

944718-31-4 structure

Nom du produit:5-bromo-1-methyl-1H-1,2,3-benzotriazole

Numéro CAS:944718-31-4

Le MF:C7H6BrN3

Mégawatts:212.046639919281

MDL:MFCD19288764

CID:3162053

PubChem ID:57642578

5-bromo-1-methyl-1H-1,2,3-benzotriazole Propriétés chimiques et physiques

Nom et identifiant

-

- 5-bromo-1-methylbenzotriazole

- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole

- 5-bromo-1-methyl-1H-1,2,3-benzotriazole

- AS06400

- CM10633

- AK151549

- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE

- Z1966565729

- 5-Bromo-1-methyl-1H-benzotriazole (ACI)

-

- MDL: MFCD19288764

- Piscine à noyau: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3

- La clé Inchi: PPUYITCIMJVKFE-UHFFFAOYSA-N

- Sourire: BrC1C=C2N=NN(C2=CC=1)C

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 153

- Surface topologique des pôles: 30.7

- Le xlogp3: 1.8

Propriétés expérimentales

- Dense: 1.76±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Très légèrement soluble (0,85 G / l) (25 ºC),

5-bromo-1-methyl-1H-1,2,3-benzotriazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 1g |

¥ 858.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-25G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 25g |

¥ 9,471.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-5G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 5g |

¥ 2,574.00 | 2023-04-12 | |

| Enamine | EN300-193546-0.1g |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 0.1g |

$143.0 | 2023-09-17 | |

| Alichem | A019092748-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$509.60 | 2023-08-31 | |

| Chemenu | CM158928-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$287 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-200mg |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 200mg |

1121.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D624725-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 1g |

$170 | 2024-07-21 | |

| abcr | AB442118-250 mg |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; . |

944718-31-4 | 95% | 250MG |

€284.50 | 2023-07-18 | |

| Chemenu | CM158928-5g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 5g |

$1290 | 2021-06-08 |

5-bromo-1-methyl-1H-1,2,3-benzotriazole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 15 min, cooled; rt; 48 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 4 h, rt

1.2 4 h, rt

Référence

- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ; 6 - 11 h, rt

Référence

- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles, Organometallics, 2023, 42(1), 1-5

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

Référence

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 4 h, 0 - 10 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

Référence

- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,

5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products

5-bromo-1-methyl-1H-1,2,3-benzotriazole Littérature connexe

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole) Produits connexes

- 916791-27-0(3-Bromomethyl-4-Nitro-Benzoic Acid)

- 2171248-68-1(3-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoethoxy}propanoic acid)

- 218131-31-8(3-(1H-imidazol-1-ylmethyl)-Benzoic acid methyl ester)

- 1805255-39-3(4-(Difluoromethyl)-3-hydroxy-2-nitropyridine-5-sulfonamide)

- 87689-31-4(Dodecanoic acid thiazol-2-ylamide)

- 657425-09-7(3-Isoxazolecarboxylic acid, 5-(5-chloro-2-fluorophenyl)-, ethyl ester)

- 2137679-45-7(2-Cyclopropyl-4-(ethylamino)butan-1-ol)

- 2034301-33-0(N-[(2,4-Difluorophenyl)methyl]-2-(2-methoxyethoxy)-4-pyridinecarboxamide)

- 1804761-87-2(3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 305791-49-5(1-Pyrrolidinecarbothioamide, N-(phenylmethyl)-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole

Pureté:99%/99%

Quantité:1g/5g

Prix ($):212.0/1057.0